2-(Benzylthio)-4-chlorobenzoic Acid
Description
Contextualization within Benzoic Acid Derivatives Chemistry
2-(Benzylthio)-4-chlorobenzoic Acid belongs to the vast and versatile class of benzoic acid derivatives. Benzoic acid, a simple aromatic carboxylic acid, and its derivatives have long been fundamental building blocks in organic synthesis and have found widespread applications in pharmaceuticals, agrochemicals, and material science. The versatility of the benzoic acid scaffold lies in the numerous possibilities for substitution on the benzene (B151609) ring, which allows for the fine-tuning of its physicochemical and biological properties.
The introduction of a chloro substituent, as seen in 4-chlorobenzoic acid , significantly influences the electronic properties of the benzene ring through a combination of inductive and resonance effects. The chlorine atom is electron-withdrawing, which can impact the acidity of the carboxylic acid group and modulate interactions with biological targets. youtube.com Research on chlorobenzoic acid derivatives has been extensive, with studies exploring their utility as antimicrobial agents and their role in the synthesis of more complex molecules. nih.gov
The presence of a benzylthio group at the ortho-position introduces a flexible, lipophilic side chain containing a sulfur atom. Thioethers, in general, are known to participate in various biological processes and can influence a molecule's metabolic stability and binding affinity. The combination of the chloro and benzylthio substituents on the benzoic acid core creates a unique electronic and steric environment, setting This compound apart from simpler benzoic acid derivatives and making it a subject of specific research interest.
Overview of Structural Motifs and Pharmacological Relevance
The pharmacological potential of a molecule is intrinsically linked to its structural motifs. In This compound , several key features contribute to its bioactivity and that of its analogues.
The thioether linkage (-S-) is a critical structural element. Organosulfur compounds, including thioethers, are prevalent in many biologically active molecules. The sulfur atom can act as a hydrogen bond acceptor and can also be oxidized in vivo, leading to metabolites with different properties. The benzyl (B1604629) group attached to the sulfur provides a significant hydrophobic region, which can be crucial for interactions with nonpolar pockets in enzymes and receptors.
The 4-chloro substituent on the benzoic acid ring is another key determinant of its pharmacological profile. Halogen atoms, particularly chlorine, are often incorporated into drug candidates to enhance their binding affinity, improve their metabolic stability, and increase their membrane permeability. In the context of related compounds, the presence of a chloro group has been associated with potent antimicrobial and anticancer activities. nih.gov
The carboxylic acid group is a versatile functional group that can participate in hydrogen bonding and ionic interactions. It is a common feature in many drugs, often serving as a key interaction point with biological targets.
Research on analogues of This compound has highlighted the pharmacological importance of these motifs. For instance, derivatives where the core structure is further modified have shown significant in vitro anticancer activity against a panel of human cancer cell lines. nih.gov Specifically, compounds incorporating the 2-(benzylthio)-4-chloro-benzenesulfonamide scaffold have demonstrated antiproliferative effects. nih.gov Furthermore, the benzylthio moiety has been incorporated into antifungal agents, suggesting a broader potential for this structural feature in medicinal chemistry.
Historical Development of Research on this compound Analogues
While a detailed historical timeline specifically for This compound is not extensively documented in publicly available literature, the research interest in its constituent parts and broader structural class has a more established history.
The study of benzoic acid and its derivatives dates back to the early days of organic chemistry, with their synthesis and properties being well-established for over a century. The exploration of halogenated benzoic acids, including chlorobenzoic acids, gained momentum in the mid-20th century with the rise of the pharmaceutical and agrochemical industries. Researchers began to systematically investigate how halogenation patterns influenced biological activity.
The interest in thio-substituted benzoic acids and related sulfur-containing aromatic compounds also has a long history, driven by the discovery of their diverse biological activities. The synthesis of thiobenzoic acid itself was reported in the early 20th century.
The convergence of these research streams led to the synthesis and investigation of compounds like This compound and its analogues. More recent research, particularly from the early 21st century onwards, has focused on the potential therapeutic applications of these more complex benzoic acid derivatives. Studies have explored their utility as scaffolds for developing novel anticancer and anticonvulsant agents. nih.govresearchgate.net The development of synthetic methodologies to create libraries of these compounds has been a key enabler in exploring their structure-activity relationships and identifying lead compounds for further development.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-benzylsulfanyl-4-chlorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2S/c15-11-6-7-12(14(16)17)13(8-11)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLBKTJBNKYXRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=C(C=CC(=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10440852 | |
| Record name | 2-(Benzylthio)-4-chlorobenzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10440852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40183-35-5 | |
| Record name | 2-(Benzylthio)-4-chlorobenzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10440852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Strategies for the Direct Synthesis of 2-(Benzylthio)-4-chlorobenzoic Acid
The direct synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction. One reported method involves the reaction of 2,4-dichlorobenzoic acid with benzyl (B1604629) mercaptan in the presence of a base. This reaction selectively displaces the chlorine atom at the 2-position due to the activating effect of the adjacent carboxylic acid group.
Another approach starts from 2-benzoyl-4-chlorobenzoic acid. This precursor can be reduced to 2-benzyl-4-chlorobenzoic acid using a mixture of cupric sulfate (B86663) and activated zinc dust in concentrated ammonium (B1175870) hydroxide, followed by acidification. prepchem.com
Synthesis of Derivatives and Analogues of this compound
The core structure of this compound serves as a versatile scaffold for the synthesis of a wide array of derivatives. These transformations primarily target the carboxylic acid and the benzene (B151609) ring, allowing for the introduction of various functional groups and heterocyclic systems.
Sulfonamide derivatives are a significant class of compounds synthesized from precursors related to this compound. These derivatives often exhibit a range of biological activities.
A common method for forming N-acylsulfonamides involves the coupling of a carboxylic acid with a sulfonamide. nih.govresearchgate.net This reaction is frequently mediated by a carbodiimide (B86325), such as N,N'-dicyclohexylcarbodiimide (DCC), and promoted by a catalyst like 4-(N,N-dimethylamino)pyridine (DMAP). nih.gov In a typical procedure, the carboxylic acid is activated by the carbodiimide to form a reactive intermediate, which then readily acylates the sulfonamide nitrogen. This method has been successfully employed to prepare a variety of N-acylsulfonamides from aromatic carboxylic acids and sulfonamide precursors. nih.gov
The general scheme for this reaction is as follows: R-COOH + R'-SO₂NH₂ + DCC → R-CO-NH-SO₂-R' + DCU (dicyclohexylurea)
| Reactant 1 | Reactant 2 | Coupling Agent | Catalyst | Product |
| Aromatic Carboxylic Acid | Sulfonamide | DCC | DMAP | N-Acylsulfonamide |
| 4-Chlorobenzoic Acid | 4-Chloro-2-(benzylthio)-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamide | DCC | DMAP | N-(4-Chlorobenzoyl)-4-chloro-2-(benzylthio)-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamide |
Phase-transfer catalysis (PTC) has proven to be an effective technique for enhancing the synthesis of derivatives of this compound. nih.govbeilstein-journals.org This method is particularly useful in reactions where the reactants are present in immiscible phases, such as a solid-liquid or liquid-liquid system. By employing a phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium (B224687) bromide (TBAB), the reaction rates and yields can be significantly improved. nih.govbeilstein-journals.org For instance, in the synthesis of 4-chloro-2-(benzylthio)benzenesulfonamide derivatives, the use of TBAB in an acetonitrile/water mixture has been shown to lead to higher yields compared to conventional methods. nih.gov
| Reaction Type | Reactants | Catalyst | Solvent System | Benefit |
| SNAr | 2,4-Dichloro-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamide, Benzyl Mercaptan | TBAB | Acetonitrile/Water | Higher Yields |
The incorporation of various heterocyclic rings into the structure of this compound derivatives has been a key area of exploration. These modifications can significantly influence the compound's chemical properties and biological activity.
1,3,4-Oxadiazoles: These heterocycles can be introduced by first converting a suitable precursor, such as 2,4-dichloro-5-sulfamoylbenzhydrazide, into a 1,3,4-oxadiazole (B1194373) ring through reaction with orthoesters. nih.govluxembourg-bio.comjchemrev.comnih.govniscpr.res.in The resulting intermediate can then undergo a selective nucleophilic aromatic substitution with benzyl mercaptan to yield the desired 2-(benzylthio) derivative. nih.gov
Benzoxazoles: The synthesis of benzoxazole (B165842) derivatives often involves the condensation of 2-aminophenols with various reagents. nih.govnih.govyoutube.com For instance, 2-(((1H-benzimidazol-2-yl) methyl)thio)benzoxazole can be synthesized from 2-(chloromethyl)-1H-benzo[d]imidazole and benzo[d]oxazole-2-thiol. nih.gov
Benzothiazoles: Benzothiazole moieties can be incorporated through several synthetic routes. bohrium.comnih.govresearchgate.netekb.eg A common method is the condensation of 2-aminothiophenols with aldehydes, carboxylic acids, or their derivatives. bohrium.comnih.gov For example, 2-(benzylthio)benzothiazole can be prepared by reacting 2-mercaptobenzothiazole (B37678) with benzyl chloride in the presence of a base. prepchem.com
Benzimidazoles: The synthesis of benzimidazole (B57391) derivatives typically involves the condensation of o-phenylenediamines with aldehydes or carboxylic acids. researchgate.netnih.govnih.govmdpi.comresearchgate.netnih.gov A variety of catalysts and reaction conditions have been developed to facilitate this transformation. nih.gov For example, 2-((1H-benzo[d]imidazole-2-ylthio)acetamido)-N-(substituted-4-oxothiazolidin-3-yl)acetamides have been synthesized and evaluated for their biological potential. nih.gov
Thiadiazole derivatives can be synthesized from 4-chlorobenzoic acid through multi-step reaction sequences. One common pathway involves the conversion of the carboxylic acid to an acid chloride, which is then reacted with thiosemicarbazide (B42300) to form a thiosemicarbazone. nih.govjocpr.commdpi.comchemmethod.com This intermediate can then be cyclized to form the 1,3,4-thiadiazole (B1197879) ring. For instance, 5-aryl-1,3,4-thiadiazole-2-amine derivatives can be prepared by the cyclodehydration of aromatic carboxylic acids with thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride. mdpi.com
Thiadiazole Derivative Synthesis via 4-Chlorobenzoic Acid Pathways
Multi-Step Cyclization Reactions (Esterification, Hydrazination, Salt Formation)
A common strategy to build heterocyclic systems from this compound involves a sequence of reactions. While direct examples for this specific starting material are not extensively detailed in the provided results, the general principles can be inferred from the synthesis of related quinazolinone derivatives.
The synthesis often begins with the esterification of the carboxylic acid. This is a standard transformation, typically achieved by reacting the acid with an alcohol in the presence of an acid catalyst. This step converts the carboxylic acid into a more reactive ester functional group, preparing it for subsequent reactions.
The next step is often hydrazination , where the ester is reacted with hydrazine (B178648) hydrate (B1144303). This reaction replaces the alkoxy group of the ester with a hydrazinyl group (-NHNH2), forming a hydrazide. This introduces a nucleophilic nitrogen moiety, which is crucial for the subsequent cyclization step. For instance, in the synthesis of 2,3-dihydropyrazolo[5,1-b]quinazolin-9(1H)-one, a benzoxazinone (B8607429) intermediate is treated with hydrazine hydrate in ethanol (B145695) and refluxed. nih.gov
Finally, salt formation can occur, although the provided information more frequently describes the cyclization of the hydrazide to form a new heterocyclic ring. This cyclization can be promoted by various reagents and conditions, leading to the formation of fused ring systems.
Ultrasound-Assisted Synthetic Approaches
Ultrasound irradiation has emerged as a green chemistry technique to accelerate organic reactions. tandfonline.com While a specific application of ultrasound to the synthesis of this compound derivatives was not found in the search results, its use in the synthesis of quinazolin-4(3H)-ones from anthranilic acid suggests its potential applicability. tandfonline.com This method often leads to shorter reaction times and improved yields compared to conventional heating.
Diversification through N-Substitution
The quinazolinone scaffold, which can be derived from anthranilic acid precursors, allows for further diversification through N-substitution. The nitrogen atom at position 3 of the quinazolinone ring is nucleophilic and can be alkylated or acylated to introduce a variety of substituents. This is a common strategy to create libraries of compounds for biological screening. For example, N-alkylation and N-acylation of pyridines lead to stable pyridinium (B92312) salts. msu.edu Similarly, N-substitution on the quinazolinone ring can be achieved to modify the properties of the final molecule.
Quinazolinone Derivative Synthesis from Related Anthranilic Acids
The synthesis of quinazolinone derivatives is a well-established area of organic chemistry, often starting from anthranilic acid or its derivatives. nih.govijarsct.co.infrontiersin.orggeneris-publishing.com These methods provide a blueprint for how this compound could be used to generate analogous quinazolinone structures.
A widely used method involves the reaction of an anthranilic acid with an amide, such as formamide (B127407), under heating. generis-publishing.comresearchgate.net This reaction, known as the Niementowski quinazoline (B50416) synthesis, is a direct way to construct the quinazolin-4-one ring system. frontiersin.org For instance, heating anthranilic acid with an excess of formamide at 130-135°C results in the formation of quinazolin-4-one. generis-publishing.com
Another common approach is the acylation of anthranilic acid with an acyl chloride, followed by cyclization. nih.gov This two-step process first forms an N-acylanthranilic acid, which then undergoes dehydration to yield a benzoxazinone intermediate. This intermediate can then react with an amine to produce the desired 3-substituted quinazolinone. nih.govtandfonline.comtandfonline.com For example, 5-chloroanthranilic acid can be acetylated with acetic anhydride (B1165640) to form 5-chloro-N-acetylanthranilic acid, which is then cyclized. ijpsr.com
Microwave-assisted synthesis has also been effectively employed for the preparation of quinazolinones from anthranilic acids, offering a more rapid and efficient alternative to conventional heating. ijarsct.co.infrontiersin.org
Adenosylthiobenzoic Acid Derivatives and Their Synthetic Routes
Derivatives of adenosylthiobenzoic acid are of interest as potential inhibitors of enzymes like S-adenosyl-L-homocysteine (SAH) hydrolase. nih.govnih.govasm.org The synthesis of these complex molecules often involves the coupling of a modified benzoic acid with a derivative of adenosine (B11128).
One synthetic route to S-aryl-5'-thioadenosines involves the alkylation of a thiophenol with 5'-chloro-5'-deoxyadenosine. nih.gov The resulting S-aryl-5'-thioadenosine can then undergo further modifications, such as hydrolysis of an ester group, to yield the final adenosylthiobenzoic acid derivative. nih.gov For example, the synthesis of 3-(adenosylthio)benzoic acid derivatives has been achieved through the reaction of a corresponding thiol with a protected 5'-chloro-5'-deoxyadenosine, followed by deprotection steps. nih.gov
Another approach involves the enzymatic synthesis of S-adenosyl-L-homocysteine (SAH) and its analogs. rsc.orgrsc.org This method utilizes a cascade of enzymes, including SAH hydrolase, to condense adenosine with homocysteine or its derivatives. rsc.orgrsc.org This biocatalytic approach offers a highly selective and efficient route to these complex biomolecules.
Pyrazole (B372694) and Other Heterocyclic Linkage Strategies
The linkage of a pyrazole ring or other heterocyclic systems to a benzoic acid core can lead to compounds with diverse biological activities. rsc.orgnih.govebi.ac.ukrsc.org
A common method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. nih.gov For example, the reaction of 2-(trifluoromethyl)-1,3-diketone with phenylhydrazine (B124118) yields a substituted pyrazole. nih.gov To link a pyrazole to the this compound scaffold, one could envision a strategy where a pyrazole ring is constructed onto a precursor derived from the benzoic acid, or a pre-formed pyrazole is coupled to the benzoic acid.
For instance, a convenient two-step method for synthesizing pyrazole-4-sulfonyl chlorides starts from 2-(benzylthio)malonaldehyde. nih.gov This intermediate is reacted with a hydrazine to form the pyrazole ring, which is then chlorosulfonated. This highlights a strategy where the benzylthio group is present from the start of the heterocyclic ring synthesis.
Mechanistic Aspects of Synthetic Pathways
The formation of quinazolinones from anthranilic acids generally proceeds through a series of well-understood mechanistic steps.
In the Niementowski reaction, which uses formamide, the reaction is believed to proceed through the formation of N-formylanthranilic acid, which then cyclizes and dehydrates to form the quinazolinone ring. generis-publishing.com
When a benzoxazinone intermediate is used, the mechanism involves a nucleophilic attack of an amine on the carbonyl carbon of the benzoxazinone ring. tandfonline.comtandfonline.com This leads to the opening of the oxazinone ring to form an amide intermediate. Subsequent intramolecular cyclization, involving the attack of the amide nitrogen onto the other carbonyl group, followed by dehydration, yields the final quinazolinone product. tandfonline.comtandfonline.com
The mechanism of N-substitution on heterocyclic rings, such as pyridines and quinazolinones, typically involves the nucleophilic attack of the ring nitrogen on an electrophile. msu.edu The stability of the resulting cation is a key factor in these reactions. msu.edu
In the context of N-heterocyclic carbene (NHC) catalysis, which has been applied to a wide range of reactions, the mechanisms can be more complex, often involving the formation of acyl azolium intermediates. researchgate.netacs.orgbohrium.comacs.org These intermediates are highly reactive and can participate in various transformations, including esterification and amidation reactions. acs.orgbohrium.comacs.org
Optimization of Reaction Conditions and Yields
The synthesis of this compound and its derivatives is a key process in the development of various compounds with potential biological applications. The optimization of reaction conditions is crucial for maximizing product yield and purity while ensuring process efficiency. Research in this area has focused on the nucleophilic aromatic substitution (SNAr) reaction, a principal pathway for introducing the benzylthio group onto a chlorinated aromatic ring.
A notable study on a structurally related compound, 2-(benzylthio)-4-chloro-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamide, provides valuable insights into the optimization of the S-benzylation reaction. The synthesis involves the reaction of a dichloro-substituted benzene derivative with benzyl mercaptan in the presence of a base. Initial attempts using standard conditions, such as potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF) at room temperature, resulted in moderate yields, ranging from 14% to 58%. nih.gov This highlighted the necessity for a systematic optimization of the reaction parameters.
The subsequent investigation into the optimization of the reaction conditions explored the influence of different solvents and the addition of a phase-transfer catalyst. The use of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst was found to significantly enhance the reaction yield. nih.gov Phase-transfer catalysts are known to facilitate the transfer of reactants between immiscible phases, thereby increasing the reaction rate and efficiency.
The choice of solvent also played a critical role in the reaction's success. A variety of solvents were tested, and an acetonitrile/water mixture (300:1, v/v) in conjunction with TBAB proved to be the most effective reaction medium, leading to a substantial improvement in the yield. nih.gov The presence of a small amount of water can sometimes have a beneficial effect in phase-transfer catalyzed reactions. Furthermore, conducting the reaction under an inert argon atmosphere was observed to slightly improve the substrate conversion, suggesting that the exclusion of atmospheric oxygen can be advantageous. nih.gov
The detailed findings from the optimization study are summarized in the interactive data table below, which illustrates the impact of different reaction conditions on the yield of the S-benzylation product.
Interactive Data Table: Optimization of S-Benzylation Reaction Conditions nih.gov
| Entry | Solvent | Benzyl Mercaptan (mmol) | Potassium Carbonate (mmol) | Additive | Yield (%) |
| 1 | Ethanol | 1.0 | 2.2 | - | 14 |
| 2 | Methanol | 1.0 | 2.2 | - | 25 |
| 3 | Acetonitrile | 1.0 | 2.2 | - | 42 |
| 4 | N,N-Dimethylformamide | 1.0 | 2.2 | - | 58 |
| 5 | Acetonitrile/Water (300:1) | 1.0 | 2.2 | TBAB (0.1 mmol) | 85 |
| 6 | Dichloromethane | 1.0 | 2.2 | - | 33 |
| 7 | Tetrahydrofuran | 1.0 | 2.2 | TBAB (0.1 mmol) | 65 |
| 8 | Acetone | 1.0 | 2.2 | - | 48 |
| 9 | Acetonitrile/Water (300:1) | 1.0 | 2.2 | TBAB (0.1 mmol) | 92 |
| Table based on data from the synthesis of a structurally related benzenesulfonamide (B165840) derivative. nih.gov |
These findings underscore the importance of a multi-faceted approach to reaction optimization, considering the interplay of solvent, catalyst, and reaction atmosphere to achieve high yields in the synthesis of this compound and its analogues.
Biological Activities and Pharmacological Investigations of 2 Benzylthio 4 Chlorobenzoic Acid and Its Analogues
Antineoplastic and Antiproliferative Activities
Derivatives of 2-(benzylthio)-4-chlorobenzoic acid have demonstrated notable antineoplastic and antiproliferative properties across a range of cancer cell lines. These activities are often evaluated through comprehensive screening programs and targeted in vitro assays.
The National Cancer Institute's (NCI) 60-cell line panel is a primary tool for identifying the cytotoxic profile of novel compounds. nih.gov Analogues of this compound, specifically 4-chloro-2-(benzylthio)-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamides, have been subjected to this extensive screening. nih.gov The results indicate that many of these derivatives exhibit antiproliferative activity against the diverse human tumor cell lines within the panel. nih.gov
Further studies have investigated the cytotoxic effects of related compounds on specific cancer cell lines. For instance, a new monoorganotin Schiff base compound demonstrated strong growth inhibition against breast adenocarcinoma (MCF-7 and MDA-MB-231), ovarian adenocarcinoma (Skov3), and prostate cancer (PC3) cell lines. nih.gov Similarly, other novel sulfonamide derivatives have shown cytotoxic activity against human colon carcinoma (HCT-116), cervical cancer (HeLa), and breast cancer (MCF-7) cells. researchgate.net The cytotoxic potential of various compounds is often quantified by their IC50 value, which represents the concentration required to inhibit the growth of 50% of the cell population. For example, a particular monoorganotin compound exhibited an IC50 of 2.5±0.50 μg/mL against MCF-7 cells after 48 hours of treatment. nih.gov Another study on a novel 4-thiazolidinone (B1220212) derivative reported IC50 values of 5.54 µM for MCF-7 cells and 8.01 µM for MDA-MB-231 cells. mdpi.com
Certain analogues of this compound have displayed selective antitumor effects, indicating a potential for targeted therapies. For example, two sulfonamide derivatives, 2a and 2c, demonstrated significant selectivity towards the human T-cell lymphoblast-like leukemia cell line, CCRF-CEM. nih.govresearchgate.net This selectivity suggests that these compounds may be particularly effective against certain types of leukemia. One of these compounds, bearing an N-(thien-2-ylcarbonyl) moiety, showed broad-spectrum activity across more than 50 cell lines, yet exhibited a less pronounced cytotoxic effect on the leukemia subpanel, hinting at a potential for a wider therapeutic window with lower toxicity to normal cells. nih.gov
The NCI-60 screening data allows for the analysis of differential cytotoxicity, highlighting compounds that are more effective against specific cancer types. researchgate.net This selectivity is a crucial aspect of drug development, as it can lead to more effective treatments with fewer side effects. nih.gov
The growth inhibitory (GI50) value is a key metric used to assess the antiproliferative activity of a compound. It represents the concentration that causes a 50% reduction in cell growth. For the N-(thien-2-ylcarbonyl) derivative of 4-chloro-2-(benzylthio)-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamide, the GI50 values were in the range of 2.02–7.82 μM across a majority of the cell lines in the NCI-60 panel. nih.gov The central nervous system (CNS) cancer subpanel was particularly sensitive to this compound, with a mean GI50 value of 3.24 μM. nih.gov
The antiproliferative activity of these compounds is often evaluated using techniques such as the [3H]-thymidine incorporation assay, which measures the synthesis of new DNA during cell proliferation. mdpi.com Studies have shown that some of these derivatives can inhibit cell proliferation in a concentration-dependent manner. mdpi.com
Data derived from studies on a 4-chloro-2-(benzylthio)-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamide derivative. nih.gov
Apoptosis, or programmed cell death, is a crucial mechanism by which anticancer agents eliminate tumor cells. Several analogues of this compound have been shown to induce apoptosis in cancer cells. The process of apoptosis is complex and can be initiated through various signaling pathways. nih.gov
One of the key families of proteins regulating apoptosis is the BCL-2 family, which includes both pro-apoptotic (e.g., BAX, BAK) and anti-apoptotic (e.g., BCL-2, BCL-xL) members. nih.govnih.gov Anticancer compounds can induce apoptosis by inhibiting the anti-apoptotic BCL-2 proteins, thereby allowing the pro-apoptotic proteins to initiate the cell death cascade. nih.gov
Studies on related compounds have demonstrated the induction of apoptosis through various experimental observations. These include morphological changes characteristic of apoptosis, such as cell shrinkage and membrane blebbing, which can be observed using staining techniques like acridine (B1665455) orange/propidium iodide. nih.gov DNA fragmentation, a hallmark of apoptosis, can also be detected. nih.gov Furthermore, the release of lactate (B86563) dehydrogenase (LDH) from cells can indicate compromised membrane integrity associated with late-stage apoptosis or necrosis. nih.gov Some compounds have been found to induce apoptosis in MOLT-4 cells. nih.gov
Angiogenesis, the formation of new blood vessels, is a vital process for tumor growth and metastasis, as it supplies tumors with necessary nutrients and oxygen. nih.gov Therefore, inhibiting angiogenesis is a promising strategy in cancer therapy. The anti-angiogenic potential of compounds can be assessed using in vitro assays, such as the Human Umbilical Vein Endothelial Cells (HUVEC) tube formation assay. ebi.ac.ukmdpi.comnih.gov
In this assay, HUVECs are cultured in the presence of Vascular Endothelial Growth Factor (VEGF), a key signaling protein that promotes angiogenesis. mdpi.com Anti-angiogenic compounds inhibit the ability of HUVECs to form capillary-like structures, or "tubes." nih.govebi.ac.uk this compound has been evaluated for its anti-angiogenic activity in HUVECs, where it was shown to inhibit the formation of these tubular structures at concentrations ranging from 0.03 to 10 µM. ebi.ac.uk This suggests that the compound can interfere with the signaling pathways that are critical for new blood vessel formation. nih.govnih.gov
While in vitro studies provide valuable initial data, the ultimate test of an anticancer compound's efficacy is its performance in vivo. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are commonly used for this purpose. nih.govnih.gov These models allow for the evaluation of a compound's ability to inhibit tumor growth in a living organism.
Although specific in vivo data for this compound is not extensively detailed in the provided context, the general class of N-acylbenzenesulfonamides has been reported to exhibit potent antitumor activity in xenograft models of various human cancers, including colon, lung, breast, ovary, and prostate tumors. nih.gov The efficacy of targeted drugs can vary between different tumor locations, such as brain metastases versus subcutaneous tumors, highlighting the importance of using relevant in vivo models for preclinical evaluation. nih.gov The antitumor effects in these models are often assessed by measuring tumor weight and volume over time. nih.gov
Antiviral Activities
A thorough search for data on the antiviral potential of this compound yielded no specific results. The outlined sub-topics remain unaddressed in the context of this particular compound.
Inhibition of Viral Enzymes (e.g., SARS-CoV-2 Nsp14 Methyltransferase)
There is no available scientific literature or data detailing the inhibitory effects of this compound on SARS-CoV-2 Nsp14 methyltransferase or other viral enzymes. While research is active in finding inhibitors for this enzyme, this specific compound has not been reported as a subject of these studies. nih.govnih.gov
Anti-Human Immunodeficiency Virus Potential
No studies were found that specifically investigate the anti-HIV potential of this compound. Research into derivatives of related compounds, such as 2-mercaptobenzenesulfonamides, has shown some anti-HIV activity, but this does not extend to the specific molecule . Similarly, other research has focused on different aryl-substituent benzyl (B1604629) acid compounds for targeting HIV gp41, but these are structurally distinct from this compound.
Anti-inflammatory and Analgesic Properties
No specific research has been published on the anti-inflammatory or analgesic properties of this compound.
Inhibition of Platelet Aggregation (e.g., Arachidonic Acid-Induced)
There is no available data to suggest that this compound has been evaluated for its ability to inhibit platelet aggregation induced by arachidonic acid or other agents. The mechanism of arachidonic acid-induced aggregation is a subject of study, but not in relation to this compound.
Modulation of Inflammatory Mediators (e.g., Superoxide (B77818) Anion Generation, Neutrophil Elastase Release)
The effect of this compound on the generation of superoxide anions or the release of neutrophil elastase has not been documented in the scientific literature. Studies on other, structurally different benzoic acid derivatives have shown inhibition of these inflammatory mediators, but these findings cannot be extrapolated to the compound . nih.gov
Cyclooxygenase (COX) Inhibition Studies (e.g., COX-II)
Cyclooxygenase (COX) is a key enzyme in the metabolic pathway of arachidonic acid, leading to the production of prostaglandins, which are crucial mediators of pain and inflammation. The enzyme exists in two primary isoforms, COX-1 and COX-2. While COX-1 is typically involved in maintaining gastric and renal integrity, COX-2 is inducible and its expression increases significantly during inflammatory processes. Consequently, the selective inhibition of COX-2 is a primary goal for developing anti-inflammatory drugs with fewer gastrointestinal side effects.
While direct studies quantifying the COX-2 inhibition by this compound are not prominently available, research on analogous compounds provides significant insight. For instance, various carboxylic acid analogues have been synthesized and shown to be potent inhibitors of COX-2. In one study, certain carboxylic acid derivatives demonstrated potent in vitro COX-2 inhibitory activity, with IC50 values as low as 0.18 µM. Another investigation into a new salicylic (B10762653) acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, revealed through in silico analysis that it possessed a higher affinity for the COX-2 receptor than acetylsalicylic acid (ASA). This suggests that the benzoic acid scaffold is a promising framework for COX-2 inhibition. The anti-inflammatory effects of such compounds are often attributed to their ability to block the metabolism of arachidonic acid via the cyclooxygenase pathways.
In Vivo Anti-inflammatory and Antinociceptive Models (e.g., Carrageenan-Induced Rat Paw Oedema, Tail-Flick Test)
To assess the potential therapeutic effects of compounds like this compound, researchers employ various in vivo models that mimic inflammation and pain in a controlled setting.
A widely used and well-established model for acute inflammation is the carrageenan-induced rat paw edema test . In this model, a subplantar injection of carrageenan, a seaweed-derived polysaccharide, into a rat's hind paw triggers a predictable, biphasic inflammatory response. The initial phase involves the release of mediators like histamine (B1213489) and serotonin, while the later phase (3-4 hours post-injection) is characterized by the production of prostaglandins, involving the activity of COX-2. The anti-inflammatory effect of a test compound is quantified by measuring the reduction in paw volume (edema) over several hours compared to a control group. Studies on various synthetic compounds, including benzophenone (B1666685) analogues and derivatives of 2-aminobenzothiazole, have successfully used this model to demonstrate significant anti-inflammatory activity. For example, some carboxylic acid analogues were found to produce a dose-dependent reduction in paw edema.
For evaluating pain-relieving (antinociceptive) properties, the acetic acid-induced writhing test is a common model of visceral pain. In this test, an intraperitoneal injection of acetic acid causes abdominal constrictions, or "writhes," and the analgesic potential of a compound is determined by its ability to reduce the number of these writhes in a given period. This model was effectively used to demonstrate the dose-dependent analgesic activity of certain carboxylic acid derivatives.
While these models are standard for evaluating anti-inflammatory and antinociceptive potential, specific in vivo data for this compound was not identified in the reviewed literature. However, the documented success of structurally related carboxylic acids and chloro-benzyl compounds in these assays suggests a potential for similar activity.
Antimicrobial Activities
Antibacterial Efficacy (e.g., Against Gram-Negative Bacteria)
Research into the antimicrobial properties of 2-chlorobenzoic acid derivatives has shown notable efficacy, particularly against Gram-negative bacteria. A study evaluating a series of synthesized 2-chlorobenzoic acid derivatives reported that the compounds exhibited greater antibacterial potential against the Gram-negative bacterium Escherichia coli than against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis.
The antibacterial activity is often quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that prevents visible growth of a bacterium. In these studies, Schiff's bases of 2-chlorobenzoic acid were found to be more potent antimicrobial agents than their ester counterparts. One of the most effective compounds identified was comparable to the standard antibiotic drug norfloxacin (B1679917) when tested against Escherichia coli.
| Compound | pMIC (µM/ml) |
|---|---|
| Compound 6 (Schiff's base derivative) | 2.27 |
| Norfloxacin (Standard) | 2.61 |
Antifungal Spectrum
The same series of 2-chlorobenzoic acid derivatives were also evaluated for their antifungal activity against common fungal strains. The study tested the compounds against Candida albicans and Aspergillus niger using the tube dilution method to determine their efficacy. The findings indicated that derivatives of 2-chlorobenzoic acid possess a notable antifungal spectrum. Other research has also highlighted that benzoic acid derivatives can be developed into effective antifungal agents, sometimes targeting fungal-specific enzymes like CYP53. Similarly, 2-aminobenzoic acid derivatives have shown potential in inhibiting the growth and biofilm formation of Candida albicans.
| Compound | Fungal Strain | pMIC (µM/ml) |
|---|---|---|
| Compound 6 (Schiff's base derivative) | Candida albicans | 1.61 |
| Aspergillus niger | 1.91 |
Other Emerging Biological Activities
Benzodiazepine (B76468) Receptor Agonism and Related Central Nervous System Effects
Benzodiazepines exert their effects on the central nervous system (CNS)—including anxiolytic, sedative, and anticonvulsant actions—by acting as positive allosteric modulators of the GABA-A receptor. They bind to a specific site at the interface of the α and γ subunits of this receptor, enhancing the inhibitory effect of the neurotransmitter GABA.
While some molecules with structural similarities to this compound, such as 3-(benzylthio)benzamide derivatives, have been investigated for CNS applications in the context of neurodegenerative diseases, their mechanism of action was identified as SIRT2 inhibition, not interaction with benzodiazepine receptors. A thorough review of available scientific literature did not reveal any studies investigating or establishing a direct link between this compound or its close analogues and agonistic activity at the benzodiazepine receptor.
Anti-Prion Activity
Prion diseases are fatal neurodegenerative disorders characterized by the conversion of the normal cellular prion protein (PrPC) into a misfolded, pathological isoform known as PrPSc. nih.gov The search for small molecules that can inhibit this conversion or promote the clearance of PrPSc is an active area of research. nih.gov While numerous compounds, including histological dyes, polyamines, and various heterocyclic scaffolds, have been investigated for their anti-prion properties, specific studies on the anti-prion activity of this compound are not prominently featured in publicly accessible research. nih.govplos.org
However, the exploration of various chemical scaffolds provides context for the potential evaluation of this compound. Research into anti-prion agents has identified diverse molecular structures capable of inhibiting PrPSc formation. For instance, acylthiosemicarbazide analogues have been reported to inhibit prion aggregation, with some derivatives showing effective concentrations (EC50) as low as 5 µM in aggregation formation assays. nih.govnih.gov These compounds were also shown to disaggregate pre-existing amyloid fibrils and reduce PrPSc levels in infected cell cultures. nih.govnih.gov
Furthermore, other studies have identified styryl-based compounds and tricyclic drugs like trimipramine (B1683260) and fluphenazine (B1673473) as effective inhibitors of prion infection in cell culture models and in vivo. plos.org The mechanism of action for many anti-prion compounds involves either direct interaction with PrPC to stabilize its native conformation, inhibition of the PrPC-PrPSc interaction, or targeting other cellular pathways that affect protein folding and clearance. nih.govplos.org Given the diversity of structures with anti-prion activity, the potential of novel scaffolds like this compound warrants further investigation through established screening platforms, such as yeast-based high-throughput screening systems or cell-based assays using prion-infected neuroblastoma cells. plos.orgnih.gov
H1 Receptor Antagonist Potential
Histamine H1 receptor antagonists are a class of drugs that block the action of histamine at the H1 receptor, thereby alleviating symptoms associated with allergic reactions. wikipedia.org These antagonists are broadly classified into first-generation and second-generation agents, differing in their selectivity and ability to cross the blood-brain barrier. nih.gov The chemical structures of H1 antagonists are diverse and are often categorized into groups such as ethanolamines, piperazines, and phenothiazines. nih.gov
While direct pharmacological data on this compound as an H1 receptor antagonist is not available in the reviewed literature, an analysis of its structure in the context of known H1 antagonists can provide insights into its potential. A common structural feature of many H1 antagonists is the presence of aromatic rings and a side chain, often containing a basic amine group. acs.org Some H1 receptor antagonists also incorporate a carboxylic acid moiety to modulate pharmacokinetic properties and limit brain penetration. acs.org
Research into novel H1 antagonists has explored a variety of scaffolds. For example, a series of indolylpiperidinyl benzoic acid derivatives were synthesized and evaluated, leading to the identification of potent H1 antagonists with good in vivo activity and a long duration of action. nih.gov The development of such compounds focuses on optimizing the structure-activity relationship to enhance potency and selectivity while minimizing side effects. nih.gov The combination of H1 and H2 receptor antagonists has also been explored as a therapeutic strategy for various conditions, sometimes by designing single molecules (pharmacological hybrids) that can act on both receptors. mdpi.comnih.gov The evaluation of this compound in appropriate binding assays and functional studies would be necessary to determine if it possesses any meaningful activity at the H1 receptor.
Corrosion Inhibition Applications
The application of organic compounds as corrosion inhibitors for metals in acidic environments is a significant area of industrial and academic research. These inhibitors function by adsorbing onto the metal surface, forming a protective film that impedes the corrosive process. youtube.com Sulfur-containing organic molecules, in particular, are often effective due to the presence of the sulfur atom which can act as an adsorption center. nih.gov
While studies focusing specifically on this compound are limited, research on structurally similar compounds demonstrates the potential of this chemical class as corrosion inhibitors. For instance, the inhibitory properties of 2-((benzylthio)methyl)-1H-benzo[d]imidazole (2-BTM1HBI), a close analogue, have been investigated for the corrosion of aluminum in a 1 M nitric acid solution. earthlinepublishers.combohrium.com
In these studies, 2-BTM1HBI demonstrated significant inhibition efficiency, which increased with higher concentrations of the inhibitor but decreased at elevated temperatures. earthlinepublishers.combohrium.com The maximum inhibition efficiency reached 96.09% at a concentration of 5 mM at 298 K. earthlinepublishers.com The adsorption of this compound on the aluminum surface was found to follow the Langmuir adsorption isotherm, suggesting the formation of a monolayer film. earthlinepublishers.com Thermodynamic calculations indicated that the adsorption process is spontaneous and predominantly involves physisorption, though a combination of physisorption and chemisorption was proposed. earthlinepublishers.com
Similarly, another analogue, 2-(((4-chlorobenzyl) thiol) methyl)-1H-benzo[d]imidazole, was shown to be an effective corrosion inhibitor for aluminum in 1 M HNO3, achieving a maximum inhibition efficiency of 97.74% at a concentration of 5x10-3 M at 298 K. researchgate.net The inhibitory effect is attributed to the adsorption of the organic molecules on the metal surface, a process influenced by the molecular structure, including the presence of heteroatoms (N, S) and aromatic rings, which facilitate bonding with the metal. nih.govresearchgate.net These findings suggest that this compound, with its sulfur atom and aromatic rings, possesses the key structural features for potential application as an effective corrosion inhibitor.
Table 1: Corrosion Inhibition Efficiency of this compound Analogues on Aluminum
| Inhibitor Compound | Corrosive Medium | Concentration | Temperature (K) | Maximum Inhibition Efficiency (%) | Reference |
|---|---|---|---|---|---|
| 2-((benzylthio)methyl)-1H-benzo[d]imidazole (2-BTM1HBI) | 1 M HNO₃ | 5 mM | 298 | 96.09 | earthlinepublishers.com |
| 2-(((4-chlorobenzyl) thiol) methyl)-1H-benzo[d]imidazole | 1 M HNO₃ | 5x10⁻³ M | 298 | 97.74 | researchgate.net |
Structure Activity Relationship Sar Studies
Elucidation of Pharmacophoric Requirements for Biological Activity
The fundamental structure of 2-(benzylthio)-4-chlorobenzoic acid and its derivatives, particularly those where the carboxylic acid is replaced by a benzenesulfonamide (B165840), presents a specific arrangement of chemical features essential for their biological action. These pharmacophoric requirements—the key spatial and electronic characteristics necessary to interact with a biological target—have been mapped through extensive research. The core scaffold typically consists of a central aromatic ring (originally a benzoic acid, but often a benzenesulfonamide in active analogs), a chloro substituent at the C-4 position, and a benzylthio group at the C-2 position. nih.gov This arrangement creates a distinct three-dimensional structure that is crucial for interacting with target proteins. Further derivatization, especially with heterocyclic linkers, has been shown to be a pivotal strategy in enhancing the biological profile of these compounds, indicating that these linkers also form a key part of the active pharmacophore. nih.govmdpi.com
Impact of Substituents on the Benzoic Acid Moiety
The nature and position of substituents on the central phenyl ring are critical determinants of the biological activity of this class of compounds.
Influence of Benzylthio Group at C-2 Position
The benzylthio group at the C-2 position is another cornerstone of the SAR for this scaffold. This bulky, lipophilic group plays a significant role in defining the shape of the molecule and its ability to fit into hydrophobic pockets of target enzymes or receptors. The sulfur atom in the thioether linkage is also a key feature, potentially forming interactions with the biological target. nih.gov Research on analogs has shown that modifications to this group can have a profound impact on activity. For example, in a series of 2-(benzylthio)-4-chloro-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamide derivatives, introducing a chloro substituent on the benzyl (B1604629) ring of the benzylthio moiety led to a significant decrease in anticancer activity. nih.gov This suggests that the unsubstituted benzyl group is optimal for interaction with the target in this particular series.
Effects of Additional Substituents on Benzoic Acid Ring
While the 2-benzylthio and 4-chloro substituents are considered core elements, the introduction of other groups onto the benzoic acid (or benzenesulfonamide) ring can further modulate activity. A notable example is the introduction of a 1,3,4-oxadiazol-2-yl group at the C-5 position of the 4-chloro-2-(benzylthio)benzenesulfonamide scaffold. nih.gov This addition was found to be compatible with, and in some cases essential for, potent antiproliferative activity. The specific nature of these additional substituents can fine-tune the electronic and steric properties of the molecule, leading to enhanced potency and, in some cases, selectivity for certain cancer cell lines.
Structure-Activity Relationships of Linker and Terminal Moieties
A highly fruitful strategy for optimizing the activity of the this compound scaffold has been the replacement of the carboxylic acid group with a sulfonamide, which is then connected to various heterocyclic linkers.
Significance of Sulfonamide, Oxadiazole, Thiadiazole, and Other Heterocyclic Linkers
The sulfonamide group has proven to be an effective bioisostere for the carboxylic acid, maintaining or enhancing the desired biological activity. This moiety is a common feature in a wide array of therapeutic agents, including anticancer drugs. nih.govmdpi.comnih.gov The true diversification and optimization of activity, however, have come from attaching various heterocyclic rings to this sulfonamide group.
Studies have shown that 1,3,4-oxadiazole (B1194373) and its isomers, like the 1,2,4-oxadiazole, are particularly effective linkers. nih.govnih.govnih.govresearchgate.net In one study, a series of N-aroyl derivatives of 2-(benzylthio)-4-chloro-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamide were synthesized and tested for anticancer activity. A compound bearing an N-(thien-2-ylcarbonyl) moiety attached to the sulfonamide showed broad-spectrum activity against a panel of 50 cancer cell lines. nih.gov In contrast, closely related six-membered N-heteroaroyl derivatives were found to be inactive, highlighting the specific importance of the five-membered thiophene (B33073) ring in this context. nih.gov
Below is a table summarizing the structure-activity relationship findings for derivatives of this compound, primarily focusing on benzenesulfonamide analogs.
| Scaffold/Analog | Key Structural Feature | Biological Activity Finding | Reference |
| 2-(Benzylthio)-4-chlorobenzenesulfonamide | Substitution on the benzyl ring | A chloro substituent on the benzyl ring decreased anticancer activity. | nih.gov |
| 2-(Alkylthio)-4-chlorobenzenesulfonamide | Imidazole linker | High and selective cytotoxicity against HeLa cancer cells. | mdpi.com |
| 2-(Benzylthio)-4-chloro-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamide | N-(thien-2-ylcarbonyl) group | Showed broad-spectrum anticancer activity. | nih.gov |
| 2-(Benzylthio)-4-chloro-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamide | N-heteroaroyl derivatives (six-membered rings) | Found to be inactive, highlighting the importance of the linker's ring size. | nih.gov |
| 1,2,4-Oxadiazole-sulfonamide conjugates | Thiazole/thiophene linkers | Reported as potent anticancer agents. | nih.gov |
Contribution of N-Acyl and N-Aroyl Substitutions
The introduction of N-acyl and N-aroyl groups to the sulfonamide nitrogen of 2-(benzylthio)-4-chloro-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamide has been shown to be a critical determinant of their antiproliferative activity. nih.gov A study involving a series of these N-substituted derivatives revealed that the nature of the acyl or aroyl group significantly influences the compound's biological profile.
Among the tested compounds, those with N-aroyl substitutions containing five-membered heterocyclic rings demonstrated notable activity. nih.gov Specifically, an N-(thien-2-ylcarbonyl) moiety conferred broad-spectrum antiproliferative activity against a panel of approximately 50 cancer cell lines, with 50% growth inhibition (GI50) values ranging from 2.02 to 7.82 μM. nih.gov In contrast, derivatives with six-membered N-heteroaroyl groups, such as nicotinoyl and isonicotinoyl, were found to be inactive. nih.gov This highlights a strong preference for specific five-membered aromatic systems in this position.
The data suggests that the electronic and steric properties of the aroyl group are crucial for interaction with the biological target. The thienyl group in the most active compound may adopt a specific orientation that is favorable for binding, which is not achieved by the six-membered ring systems.
Table 1: In Vitro Anticancer Activity of N-Aroyl-2-(benzylthio)-4-chlorobenzenesulfonamide Analogs nih.gov
| Compound ID | N-Aroyl Substituent | R¹ on Heterocycle | R² on Benzylthio | Activity |
|---|---|---|---|---|
| 4a | Nicotinoyl | - | H | Inactive |
| 4b | Isonicotinoyl | - | H | Inactive |
| 4c | Thien-2-ylcarbonyl | H | H | Broad-spectrum activity (GI50: 2.02–7.82 μM) |
| 4d | Thien-2-ylcarbonyl | H | 4-Cl | Decreased activity |
| 4e | 5-Methylthien-2-ylcarbonyl | Me | H | Decreased activity |
| 4f | 5-Methylthien-2-ylcarbonyl | Me | 4-Cl | Decreased activity |
| 4h | Pyrazinoyl | - | H | Inactive |
Impact of Different Substituents on the Benzyl Moiety
In the series of N-(thien-2-ylcarbonyl)benzenesulfonamide derivatives, the introduction of a chloro group at the 4-position of the benzyl ring (para position) led to a significant decrease in antiproliferative activity compared to the unsubstituted benzyl analog. nih.gov This suggests that the unsubstituted benzylthio group is optimal for activity in this particular series.
The detrimental effect of the chloro substituent could be due to several factors, including steric hindrance that prevents optimal binding to the target protein or alteration of the electronic distribution of the thioether linkage, which might be important for activity. This finding underscores the sensitivity of the biological target to the substitution pattern on the benzyl moiety.
Table 2: Effect of Benzyl Moiety Substitution on Anticancer Activity nih.gov
| Compound ID | N-Aroyl Substituent | R² on Benzylthio | Activity Outcome |
|---|---|---|---|
| 4c | Thien-2-ylcarbonyl | H | Broad-spectrum activity |
| 4d | Thien-2-ylcarbonyl | 4-Cl | Decreased activity |
| 4f | 5-Methylthien-2-ylcarbonyl | 4-Cl | Decreased activity |
Stereochemical Considerations and Their Biological Implications
The role of stereochemistry is a fundamental aspect of medicinal chemistry, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. consensus.appnih.gov Chirality can arise from stereogenic centers, such as a carbon atom with four different substituents, or from other elements like axial or planar chirality.
In the context of this compound, a potential stereogenic center does not exist on the main scaffold unless substitutions create one. The sulfur atom of the thioether could potentially be a chiral center if it were oxidized to a sulfoxide, but in the parent compound, it is not.
While the specific stereochemical implications for this compound and its close analogs have not been detailed in the available scientific literature, it is a critical parameter that would warrant investigation in future drug development efforts. For many biologically active molecules, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or contribute to off-target effects. consensus.appnih.gov Should derivatives of this compound with stereogenic centers be synthesized, the evaluation of the individual stereoisomers would be essential to fully characterize their biological activity.
Mechanisms of Action and Molecular Targets
Molecular Interactions with Enzyme Active Sites (e.g., PI3K-δ, SARS-CoV-2 Nsp14 Methyltransferase, COX Enzymes)
There is no available scientific literature detailing the direct molecular interactions of 2-(Benzylthio)-4-chlorobenzoic Acid with the active sites of PI3K-δ, SARS-CoV-2 Nsp14 Methyltransferase, or COX enzymes. Research on structurally related molecules, such as other benzoic acid derivatives, shows varied and specific interactions with these types of enzymes, but this information cannot be directly extrapolated to this compound.
PI3K-δ: The Phosphoinositide 3-kinase delta is a target in inflammation and cancer. Inhibitors often form specific hydrogen bonds and hydrophobic interactions within the ATP-binding pocket. However, no studies have been published demonstrating or modeling the binding of this compound to PI3K-δ.
SARS-CoV-2 Nsp14 Methyltransferase: This viral enzyme is crucial for RNA capping and is a target for antiviral drug development. Inhibitors, often analogues of the S-adenosyl-methionine (SAM) cofactor, interact with both the SAM and RNA binding pockets. sigmaaldrich.com There is no evidence to suggest that this compound acts as an inhibitor of this enzyme.
COX Enzymes: Nonsteroidal anti-inflammatory drugs (NSAIDs) inhibit COX enzymes by blocking the arachidonic acid channel. The nature of the substituent on the benzoic acid core is critical for determining selectivity and potency. For the related compound 4-chlorobenzoic acid, studies indicate it can inhibit the activation of benzoyl-CoA by mitochondrial extracts but specific interactions with COX enzymes are not detailed. The activity of this compound against COX-1 or COX-2 has not been reported.
Without experimental or computational data on the binding of this compound to any specific enzyme, it is not possible to identify key amino acid residues involved in its potential interactions. For enzyme inhibitors in general, binding is often mediated by residues such as arginine, tyrosine, serine, and hydrophobic residues like leucine (B10760876) and valine, which can form hydrogen bonds, salt bridges, or hydrophobic contacts.
The structure of this compound, featuring a carboxylic acid group, a thioether linkage, a benzyl (B1604629) group, and a chlorinated phenyl ring, suggests it has the potential to engage in multiple types of molecular interactions.
Hydrogen Bonding: The carboxylic acid group is a primary site for forming strong hydrogen bonds, acting as both a hydrogen bond donor and acceptor. This is a common interaction for enzyme inhibitors.
Hydrophobic Interactions: The benzyl and chlorophenyl rings are hydrophobic and can engage in van der Waals forces, pi-pi stacking, or T-shaped pi-stacking with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within an enzyme's active site. The sulfur atom in the thioether linkage and the chlorine atom can also contribute to binding through various non-covalent interactions.
However, without specific binding studies, the precise role of these interactions for this particular compound remains speculative.
Cellular Pathway Modulation (e.g., Cell Cycle Arrest, Apoptosis Induction)
No studies have been published that investigate the effect of this compound on cellular pathways such as cell cycle progression or apoptosis. While related compounds, such as derivatives of 2-mercaptobenzenesulfonamide, have shown antiproliferative activity against cancer cell lines, the mechanism was not fully elucidated and the compounds are structurally distinct. Research on other molecules like benzyl isothiocyanate has shown it can induce G2/M cell cycle arrest and apoptosis through the MAPK pathway, but these findings are specific to that compound.
Receptor Binding Affinity and Specificity (e.g., Benzodiazepine (B76468) Receptors)
There is no information available in the scientific literature regarding the binding affinity or specificity of this compound for any receptor, including benzodiazepine receptors. Benzodiazepines bind at the interface between α and γ subunits of GABA-A receptors, and their binding is highly dependent on the specific three-dimensional shape and electronic properties of the ligand. There is no structural basis to suggest this compound would bind to this site.
Unidentified Molecular Targets and Ongoing Investigations
Given the absence of published research on the biological activity of this compound, all of its potential molecular targets are currently unidentified. The compound is available commercially for research, indicating that it may be used in screening assays or as a chemical intermediate, but any such investigations are not yet in the public domain. Future studies would be required to identify its molecular targets and elucidate any potential therapeutic or toxicological effects.
Preclinical Pharmacological and Toxicological Investigations
Pharmacokinetic Profiling (Absorption, Distribution, Metabolism, Excretion)
In Vivo Pharmacokinetic Assessment
No published studies were identified that detail the absorption, distribution, metabolism, and excretion (ADME) profile of 2-(Benzylthio)-4-chlorobenzoic Acid in any animal models. Information regarding its bioavailability, plasma concentration-time profile, and routes of elimination is not available.
Brain Penetration Studies
There is no specific information available regarding the ability of this compound to cross the blood-brain barrier. General principles of central nervous system (CNS) drug design suggest that molecules with lower polar surface area and specific molecular weight characteristics are more likely to penetrate the brain. nih.gov However, without experimental data, the CNS penetration potential of this compound remains purely speculative.
In Vitro and In Vivo Toxicity Assessment
Cytotoxicity in Non-Cancerous Cell Lines
No data from studies assessing the cytotoxic effects of this compound on non-cancerous cell lines have been found. Such studies are crucial for determining the selectivity of a compound for cancer cells versus healthy cells.
Organotoxic Effects in Animal Models (e.g., Hepatorenal System)
There are no publicly available reports on the potential organ-specific toxicity of this compound in animal models. Information regarding its effects on major organs such as the liver and kidneys is essential for safety assessment and is currently lacking. While safety data sheets for a related compound, 4-chlorobenzoic acid, indicate it can be harmful if swallowed and may cause irritation, this information is not directly transferable to the more complex structure of this compound. sigmaaldrich.comfishersci.senih.govcdhfinechemical.comsigmaaldrich.com
Subchronic Oral Intake Studies
No studies detailing the effects of repeated or long-term oral administration of this compound have been published. Subchronic toxicity studies are necessary to understand the potential for cumulative toxicity and to identify target organs for toxicity over a prolonged exposure period.
Computational Chemistry and in Silico Modeling
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is commonly used to predict the interaction between a small molecule ligand and a protein receptor.
There are no published studies detailing the specific ligand-protein interactions of 2-(Benzylthio)-4-chlorobenzoic acid. Such an analysis would typically identify key amino acid residues involved in binding and the types of interactions formed (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking).
Similarly, there is no available data predicting the binding modes or quantitative binding affinities (such as Ki or IC50 values) of this compound with any specific protein target.
Drug-Likeness and ADME (Absorption, Distribution, Metabolism, Excretion) Prediction
These predictive models assess a compound's potential to be a successful drug. They evaluate properties that influence a drug's journey through the body.
No specific predictions on the oral bioavailability of this compound have been reported. This assessment would typically involve evaluating factors like solubility, permeability, and metabolic stability.
Information regarding the predicted gastrointestinal absorption of this compound is not available.
There are no publicly available in silico predictions regarding potential adverse effects of this compound on the liver or central nervous system.
Quantum Chemical Calculations (e.g., DFT, Hirshfeld Surface Analysis)
There are no specific studies reporting Density Functional Theory (DFT) calculations or Hirshfeld surface analysis for this compound. Such studies for other compounds often provide insights into molecular geometry, electronic properties, and intermolecular interactions within a crystal lattice. For instance, DFT is frequently used to optimize molecular structures and calculate properties like HOMO-LUMO energy gaps, while Hirshfeld surface analysis helps in understanding non-covalent interactions that govern crystal packing. However, these specific computational analyses have not been applied to this compound in the available scientific literature.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Similarly, there is no evidence of this compound being included in the development or validation of Quantitative Structure-Activity Relationship (QSAR) models. QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are valuable in drug discovery for predicting the activity of new chemical entities. The absence of this compound from such studies indicates that its biological activities have not been systematically investigated and modeled in relation to its structural features within a broader class of compounds.
Future Directions and Therapeutic Potential
Design and Synthesis of Advanced Analogues with Improved Efficacy and Selectivity
The core structure of 2-(Benzylthio)-4-chlorobenzoic acid presents a versatile scaffold for the design and synthesis of advanced analogues with enhanced therapeutic properties. The introduction of different substituents on the benzene (B151609) ring of the diphenylurea portion of related benzoic acid derivatives has been shown to improve pharmacokinetic properties. nih.gov For instance, the incorporation of a chlorine or bromine atom at the 3-position can lead to better plasma clearance and bioavailability. nih.gov
One area of focus is the modification of the benzylthio and chlorobenzoic acid moieties to optimize interactions with biological targets. For example, in a study on related 2-(benzylthio)-4-chloro-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamide derivatives, the introduction of an N-(thien-2-ylcarbonyl) moiety resulted in broad-spectrum anticancer activity. nih.gov This highlights the potential for improving efficacy and selectivity by exploring various acyl groups and other substituents. The synthesis of such analogues often involves multi-step reaction sequences, which can be optimized for efficiency and yield. nih.gov
Furthermore, computational studies, including molecular docking, can be employed to predict the binding affinity of newly designed analogues with their target receptors. nih.gov This in-silico approach helps in prioritizing the synthesis of compounds with the highest potential for biological activity, thereby streamlining the drug discovery process. nih.gov The design of novel non-steroidal anti-inflammatory drugs (NSAIDs) with better activity and fewer side effects remains a significant challenge, and the modification of benzoic acid derivatives is a key strategy in this endeavor. mdpi.com
Exploration of Novel Therapeutic Indications
While the initial interest in this compound and its analogues may have been in a specific therapeutic area, ongoing research is uncovering a broader spectrum of potential applications. Derivatives of the closely related 2-mercaptobenzenesulfonamides have demonstrated promising anticancer and potential anti-HIV properties. nih.gov This suggests that this compound derivatives could also be investigated for these indications.
The structural motif of substituted benzoic acids is found in a variety of bioactive molecules. For instance, a series of benzoic acid derivatives have been synthesized and evaluated as potent antagonists of Very Late Antigen-4 (VLA-4), which is implicated in inflammatory diseases. nih.gov One such derivative demonstrated efficacy in a rat pleurisy model upon oral administration. nih.gov This opens up the possibility of developing this compound analogues for the treatment of inflammatory conditions.
Moreover, the search for new bioactive compounds has revealed that molecules with a benzoic acid scaffold possess significant anticancer potential. nih.gov Various synthetic derivatives are being explored for their ability to inhibit cancer cell growth through different molecular pathways. nih.gov The presence of the sulfur atom in this compound is also noteworthy, as organosulfur compounds are known to possess a wide range of pharmacological activities, including antioxidant, anticancer, and antimicrobial effects. frontiersin.org
Combination Therapies
To enhance therapeutic efficacy and overcome potential drug resistance, the investigation of combination therapies involving this compound or its analogues is a promising avenue. The synergistic effects of combining different therapeutic agents can lead to better treatment outcomes at lower doses, potentially reducing side effects. mdpi.com
In the context of cancer treatment, studies have shown that certain organosulfur compounds, such as thiosemicarbazones, can act synergistically with conventional chemotherapeutic drugs like anthracyclines. nih.gov This combination has been observed to downregulate CHEK1 expression and induce DNA damage in pediatric solid tumor cell lines. nih.gov The mechanism of synergy can involve the restoration of the cytotoxic activity of the primary drug. nih.gov Similarly, dietary isothiocyanates, another class of organosulfur compounds, have been shown to enhance the efficacy of chemotherapeutic agents like cisplatin (B142131) and doxorubicin. frontiersin.org
Emerging Methodologies for Research
Advancements in research methodologies are accelerating the discovery and development of new drugs. For compounds like this compound, these emerging techniques offer powerful tools for investigation.
High-Throughput Screening (HTS) allows for the rapid testing of large libraries of compounds to identify those with desired biological activity. acs.orgnih.govmdpi.com This technology can be applied to discover novel inhibitors of specific enzymes or to screen for compounds that modulate a particular cellular pathway. acs.orgnih.gov HTS can be used to screen for analogues of this compound with improved potency and selectivity. benthamscience.com
Computational and In-Silico Methods are increasingly used to predict the properties of drug candidates before they are synthesized. nih.gov Molecular docking studies can provide insights into how a molecule binds to its target protein, guiding the design of more effective analogues. nih.govmdpi.com In-silico tools can also predict ADME and toxicological properties, helping to identify potential liabilities early in the drug discovery process. nih.gov
Advanced Analytical Techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry are crucial for the structural elucidation and characterization of new synthetic derivatives. nih.gov These techniques provide detailed information about the chemical structure and purity of the compounds, which is essential for understanding their structure-activity relationships.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(Benzylthio)-4-chlorobenzoic Acid?
- Methodology : The synthesis typically involves sulfonation and benzylthio-group introduction. A validated approach for analogous compounds (e.g., 2-chloro-4-(alkylsulfonyl)benzoic acids) employs thionyl chloride (SOCl₂) and dimethylformamide (DMF) as catalysts. For example, potassium salts of sulfobenzoic acids react with SOCl₂ under reflux to form sulfonyl chlorides, followed by benzylthio substitution .
- Key Steps :
- Sulfonation of 4-chlorobenzoic acid derivatives.
- Benzylthio-group introduction via nucleophilic displacement or coupling reactions.
Q. How can the purity and identity of this compound be confirmed experimentally?
- Analytical Techniques :
- Melting Point : Compare with literature values (e.g., derivatives like 2-amino-4-chlorobenzoic acid melt at 231–235°C ).
- Spectroscopy :
- ¹H/¹³C NMR : Identify aromatic protons and benzylthio-group signals.
- IR : Confirm carboxylic acid (∼1700 cm⁻¹) and C-S (∼600–700 cm⁻¹) stretches.
- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺).
- Chromatography : HPLC or TLC with UV detection for purity assessment .
Q. What safety protocols are essential when handling this compound?
- Guidelines :
- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
- Conduct reactions in fume hoods due to potential toxic fumes (e.g., SOCl₂ byproducts) .
- Dispose of waste via certified hazardous waste services to prevent environmental contamination .
Advanced Research Questions
Q. How does the benzylthio substituent influence the acid dissociation constant (pKa) of 4-chlorobenzoic acid?
- Methodology :
- Comparative Analysis : Compare pKa values of 4-chlorobenzoic acid (pKa ∼2.9) with this compound using potentiometric titration.
- Electronic Effects : The electron-donating benzylthio group may decrease acidity slightly compared to electron-withdrawing substituents (e.g., -SO₂CH₃) .
Q. What are the challenges in achieving regioselective substitution during synthesis?
- Key Issues :
- Competing reactions at the ortho, meta, and para positions of the benzoic acid core.
- Byproduct formation (e.g., disubstituted derivatives).
- Solutions :
- Use directing groups (e.g., -COOH) to favor substitution at the para position.
- Optimize reaction conditions (temperature, solvent polarity) to control kinetics .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Approach :
- Reproducibility Checks : Validate assays (e.g., enzyme inhibition, cytotoxicity) under standardized conditions.
- Structural Analogues : Compare with similar compounds (e.g., 2-({[2-biphenylyl...}amino)-4-chlorobenzoic acid) to identify substituent-specific trends .
- Meta-Analysis : Cross-reference data from peer-reviewed journals and databases like ChemIDplus or NIST .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
